Technical Guide: Synthesis and Characterization of 4,7-Dimethyl-1H-indene
Technical Guide: Synthesis and Characterization of 4,7-Dimethyl-1H-indene
Executive Summary
4,7-Dimethyl-1H-indene (CAS: 6974-97-6) is a critical bicyclic hydrocarbon precursor used primarily in the synthesis of Group 4 metallocene catalysts (zirconocenes, hafnocenes) for olefin polymerization.[1][2][3] Its specific 4,7-substitution pattern imposes unique steric environments on the resulting catalytic complexes, influencing tacticity and molecular weight in polypropylene and polyethylene production. This guide details the robust, scalable synthesis of 4,7-dimethyl-1H-indene starting from commercially available p-xylene, ensuring high regiochemical purity.[1][3]
Retrosynthetic Analysis
The most reliable synthetic pathway for 4,7-dimethyl-1H-indene avoids the ambiguity of direct cyclization by utilizing a stepwise construction of the five-membered ring onto a pre-functionalized benzene core.[1][3]
Pathway Logic:
-
Intermediate: 4,7-Dimethylindan-1-one (via reduction).
The symmetry of p-xylene is broken by Friedel-Crafts acylation, but because both methyl groups are para, the initial substitution occurs ortho to one methyl, which is chemically equivalent to the other positions. The subsequent cyclization is forced into the remaining ortho position, guaranteeing the 4,7-substitution pattern.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the indene core from p-xylene.[1]
Experimental Protocols
Phase 1: Synthesis of 4,7-Dimethylindan-1-one
This step involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][3]
Reagents:
-
p-Xylene (1.0 eq)[1]
-
3-Chloropropionyl chloride (1.1 eq)[1]
-
Aluminum Chloride (
, 1.2 eq) -
Concentrated Sulfuric Acid (
)[1]
Protocol:
-
Acylation: In a flame-dried flask under nitrogen, dissolve p-xylene in dry dichloromethane (DCM). Cool to 0°C.[3]
-
Add
portion-wise.[3] -
Add 3-chloropropionyl chloride dropwise over 30 minutes. Maintain temperature <5°C.
-
Allow to warm to room temperature and stir for 3 hours. The intermediate is 3-chloro-1-(2,5-dimethylphenyl)propan-1-one.[1][3]
-
Quench: Pour mixture over ice/HCl. Extract with DCM, wash with brine, and dry over
.[3] Evaporate solvent to yield the crude chloroketone.[3] -
Cyclization: Add the crude chloroketone slowly to concentrated
preheated to 105°C. Stir for 30–60 minutes.-
Note: The high temperature drives the alkylation cyclization.[3]
-
-
Isolation: Pour the hot reaction mixture onto cracked ice (Caution: Exothermic). Filter the resulting precipitate.[3][5]
-
Purification: Recrystallize from ethanol or heptane.
Phase 2: Reduction to 4,7-Dimethylindan-1-ol
Reagents:
Protocol:
-
Dissolve the indanone in Ethanol/THF at 0°C.
-
Add
slowly.[3] -
Stir at room temperature for 2 hours (monitor by TLC).
-
Quench with dilute HCl. Extract with ethyl acetate.[3]
-
Evaporate solvent to yield the crude indanol.[3] This is typically used directly in the next step.
Phase 3: Dehydration to 4,7-Dimethyl-1H-indene
Reagents:
Protocol:
-
Dissolve the crude indanol in toluene.[3]
-
Add catalytic p-TsOH.[3]
-
Reflux with a Dean-Stark trap to remove water azeotropically.[3] Reaction is complete when water evolution ceases (~1-2 hours).[1][3]
-
Workup: Wash organic layer with saturated
(to remove acid) and brine. -
Purification: Distillation under reduced pressure or flash chromatography (Hexanes).[3]
Characterization Data
The following data validates the structure of 4,7-dimethyl-1H-indene. Note that the molecule has a plane of symmetry in the benzene ring substitution (4,7-dimethyl), but the five-membered ring renders the protons at C5 and C6 distinct in the static NMR timescale, though they often appear as a singlet or tight AB system due to similar electronic environments.
Physical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless/Pale Yellow Oil | Oxidizes/polymerizes upon air exposure; store cold.[1][3] |
| Boiling Point | ~235–240°C (atm) | Extrapolated from Indene (182°C) + 2 Methyls.[3] |
| CAS Number | 6974-97-6 | Specific to 1H-indene isomer.[1][2][3] |
Spectroscopic Data ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 2.35 | Singlet (s) | 3H | Aromatic Methyl | |
| 2.42 | Singlet (s) | 3H | Aromatic Methyl | |
| 3.25 | Broad Singlet (s) | 2H | Methylene of cyclopentadiene ring | |
| 6.55 | dt or m | 1H | Vinyl proton | |
| 6.90 | dt or m | 1H | Vinyl proton | |
| 6.95 – 7.10 | Multiplet (m) | 2H | Ar-H (C5, C6) | Aromatic protons |
Note: The methyl groups at C4 and C7 are chemically distinct due to the lack of
Reaction Workflow Diagram
The following diagram illustrates the complete chemical transformation from raw material to purified ligand precursor.
Figure 2: Step-by-step process flow for the synthesis of 4,7-dimethyl-1H-indene.[1][3]
References
-
Synthesis of 4,7-dimethylindan-1-one : PrepChem. "Synthesis of 4,7-dimethylindan-1-one from p-xylene." Available at: [Link]
-
Indanone Cyclization Method : Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." 2017. Available at: [Link][1]
-
Metallocene Ligand Synthesis (General Indene Protocols) : US Patent 9,458,254.[3] "Substituted metallocene catalysts." (Describes analogous synthesis of dimethylindenes for Hf/Zr catalysts). Available at:
-
Dehydration Protocol : ResearchGate. "Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene." (Methodology adapted for dimethyl analog).[3][7][8] Available at: [Link]
-
Characterization Data (CAS 6974-97-6) : PubChem. "4,7-Dimethyl-1H-indene Compound Summary."[1][2][3] Available at: [Link][1]
Sources
- 1. US9458254B2 - Substituted metallocene catalysts - Google Patents [patents.google.com]
- 2. 4,7-dimethyl-1H-indene | C11H12 | CID 81458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,7-Dimethylindan | C11H14 | CID 23151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indene, 2,3-dihydro-4,7-dimethyl- [webbook.nist.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione (Journal Article) | OSTI.GOV [osti.gov]
